molecular formula C11H20O10 B12077855 2-O-(beta-D-Xylopyranosyl)-D-glucose

2-O-(beta-D-Xylopyranosyl)-D-glucose

Cat. No.: B12077855
M. Wt: 312.27 g/mol
InChI Key: PVKZAQYUEVYDGV-UHFFFAOYSA-N
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Description

2-O-(β-D-Xylopyranosyl)-D-glucose is a disaccharide composed of D-glucose and D-xylose linked via a β-glycosidic bond at the 2-hydroxyl position of glucose. This compound is structurally classified as a xylosyl-glucoside, where the xylopyranosyl moiety is attached to the glucose backbone.

Properties

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

3,4,5,6-tetrahydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxyhexanal

InChI

InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2

InChI Key

PVKZAQYUEVYDGV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(beta-D-Xylopyranosyl)-D-glucose can be achieved through both chemical and enzymatic pathways. One common method involves the glycosylation of D-glucose with a suitable xylopyranosyl donor under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of 2-O-(beta-D-Xylopyranosyl)-D-glucose often involves the use of biocatalysts, such as glycosyltransferases, to achieve high yields and specificity. Enzymatic synthesis is preferred in industrial settings due to its mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

2-O-(beta-D-Xylopyranosyl)-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-O-(beta-D-Xylopyranosyl)-D-glucose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-(beta-D-Xylopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the biosynthesis of glycosaminoglycans and other glycoconjugates .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Linkage Position and Sugar Composition

The defining feature of 2-O-(β-D-Xylopyranosyl)-D-glucose is its 2-O-β-D-xylopyranosyl substitution on glucose. This contrasts with related compounds:

  • Isorhamnetin 3-O-[β-D-Xylopyranosyl-(1→6)-β-D-Glucopyranoside]: A flavonoid glycoside with a xylopyranosyl unit linked to glucose at the 6-position instead of 2-O, altering solubility and biological recognition .
  • Diurnoside 1: Contains a 2-O-β-D-glucopyranosyl group in a branched tetrasaccharide chain, demonstrating how substitution with glucose instead of xylose affects molecular rigidity and hydrophilicity .
  • 13-[(2-O-β-D-Glucopyranosyl-3-O-β-D-Glucopyranosyl-β-D-Glucopyranosyl)oxy]ent-kaur-15-en-19-oic acid: Features a 2-O-β-D-glucopyranosyl ester, highlighting the role of glucosyl vs. xylosyl units in stabilizing ester linkages .
Table 1: Structural Comparison of Selected Glycosides
Compound Linkage Position Sugar Components Biological Source/Reference
2-O-(β-D-Xylopyranosyl)-D-glucose 2-O-β D-Glucose, D-Xylose Synthetic/Inferred from analogs
Isorhamnetin 3-O-xylosyl-glucopyranoside 1→6-β D-Glucose, D-Xylose Plant-derived
Diurnoside 1 2-O-β (glucose) D-Glucose, D-Galactose Cestrum diurnum
Rebaudioside M analog 2-O-β (glucose) D-Glucose (triply branched) Synthetic/Steviol glycoside

Anomeric Configuration and Conformational Stability

The β-anomeric configuration in 2-O-(β-D-Xylopyranosyl)-D-glucose ensures equatorial orientation of the glycosidic bond, enhancing stability against acid hydrolysis compared to α-linked analogs . For example, enzymatic studies on 2-O-α-D-glucosyl-D-glycerate () reveal that α-linkages are more susceptible to phosphorolysis, underscoring the biochemical relevance of anomeric configuration .

Chemical Properties and Reactivity

Acid Hydrolysis and TLC Analysis

Acid hydrolysis of similar glycosides (e.g., compounds 1–3 in ) yields D-glucose, with TLC Rf values (~0.382–0.384) consistent under standardized conditions . For 2-O-(β-D-Xylopyranosyl)-D-glucose, hydrolysis would likely release D-xylose and D-glucose, though direct data are unavailable. Enzymatic hydrolysis patterns () suggest β-linkages require specific glucosidases, unlike α-linked substrates .

NMR Spectral Characteristics

β-Glycosides exhibit distinct NMR profiles:

  • 13C-NMR: β-linked xylopyranosyl groups show characteristic signals at δ 100–105 ppm for anomeric carbons, as seen in diurnoside 1 .
  • 1H-NMR: Large coupling constants (J = 7–8 Hz) for anomeric protons confirm β-orientation, consistent with steviol glycosides .

Enzymatic Approaches

Enzymes like glycoside phosphorylases () catalyze reversible transglycosylation but favor α-linkages, limiting their utility for β-specific synthesis .

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